![molecular formula C18H29N10O10P B14407614 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid CAS No. 82410-24-0](/img/structure/B14407614.png)
2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid is a compound of significant interest in the field of medicinal chemistry. This compound is known for its antiviral properties and is often used in the treatment of viral infections, particularly those caused by herpes viruses. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid typically involves the esterification of ganciclovir, a related antiviral compoundThe reaction conditions often require the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using similar principles as the laboratory methods. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and its interactions with biological macromolecules.
Medicine: Primarily used as an antiviral agent, particularly in the treatment of herpes virus infections. It is also being investigated for its potential in treating other viral diseases and certain types of cancer.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid involves its incorporation into viral DNA, leading to the termination of DNA synthesis. This compound targets viral DNA polymerase, an enzyme essential for viral replication. By inhibiting this enzyme, the compound effectively prevents the replication of the virus, thereby reducing the viral load and alleviating symptoms of the infection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another antiviral compound with a similar structure and mechanism of action. It is also used in the treatment of herpes virus infections.
Ganciclovir: The parent compound from which 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid is derived. It has similar antiviral properties but differs in its pharmacokinetic profile.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability
Uniqueness
This compound is unique due to its enhanced antiviral activity and improved absorption profile compared to its parent compound, ganciclovir. This makes it a valuable therapeutic agent in the treatment of viral infections, particularly in immunocompromised patients who require effective and convenient antiviral therapy .
Propriétés
Numéro CAS |
82410-24-0 |
|---|---|
Formule moléculaire |
C18H29N10O10P |
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
2-[(6-aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/2C9H13N5O3.H3O4P/c2*10-8-7-9(12-3-11-8)14(4-13-7)5-17-6(1-15)2-16;1-5(2,3)4/h2*3-4,6,15-16H,1-2,5H2,(H2,10,11,12);(H3,1,2,3,4) |
Clé InChI |
RMQKNEBUWNPJSG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)COC(CO)CO)N.C1=NC(=C2C(=N1)N(C=N2)COC(CO)CO)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
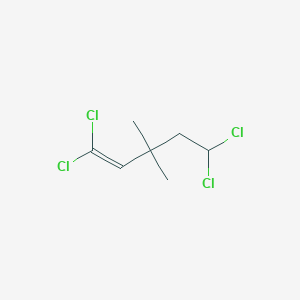
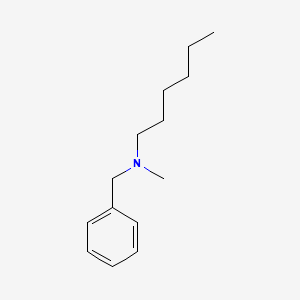
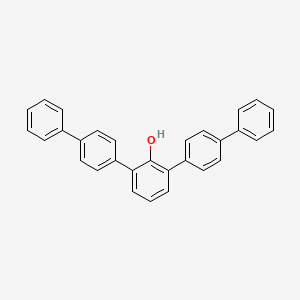
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)

methyl}(dimethyl)silanol](/img/structure/B14407589.png)
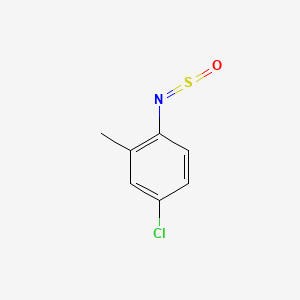
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
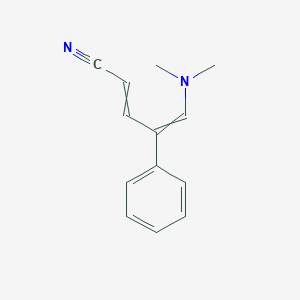
![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
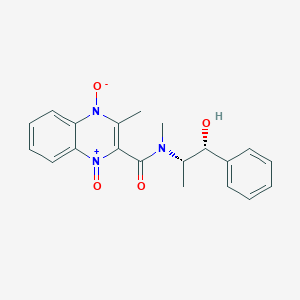
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
